3-(bromomethyl)-1H-pyrazole

Übersicht

Beschreibung

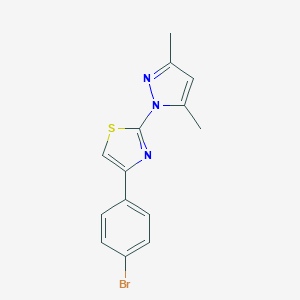

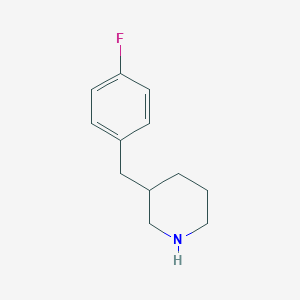

“3-(bromomethyl)-1H-pyrazole” is likely a brominated derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “3-(bromomethyl)-1H-pyrazole” are not available, brominated organic compounds are often synthesized through electrophilic halogenation . This involves the reaction of an organic precursor with a halogenating reagent.Molecular Structure Analysis

The molecular structure of “3-(bromomethyl)-1H-pyrazole” would likely consist of a pyrazole ring with a bromomethyl (-CH2Br) group attached. The exact structure would depend on the position of this group on the pyrazole ring .Chemical Reactions Analysis

Brominated organic compounds, like “3-(bromomethyl)-1H-pyrazole”, can undergo various reactions. They can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(bromomethyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl group .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Multidentate Pyrazolate Ligands

3-(Bromomethyl)-1H-pyrazole is utilized as a reactive analogue for the efficient attachment of various N-donor side arms through nucleophilic substitution reactions. This compound serves as a key starting material for the preparation of new multifunctional pyrazole compounds, acting as compartmental dinucleating ligand scaffolds for the assembly of bimetallic complexes (Röder et al., 2001).

2. Precursor for Synthesis of Energetic Oxetanes

3-Bromomethyl-1H-pyrazole has been used as a precursor for the synthesis of energetic oxetanes. These compounds are significant in creating explosives with high detonation velocities and pressures, along with a high thermostability and insensitivity (Born et al., 2022).

3. Catalytic Intermolecular C-H Arylation of Pyrazoles

This compound is instrumental in the synthesis of complex arylated pyrazoles. The catalytic intermolecular C-H arylation of SEM-protected pyrazoles, including 3-(bromomethyl)-1H-pyrazole, offers a new approach to synthesize arylated pyrazoles, where new arene rings are directly attached to predetermined positions of the heteroarene nucleus (Goikhman et al., 2009).

4. Preparation of Nucleoside Analogues

Glycosylation of 3-(bromomethyl)pyrazole derivatives has been used to afford nucleoside analogues, which have shown significant cytostatic activity against HeLa cell cultures, making them relevant in medicinal chemistry (García-López et al., 1979).

5. Role in Pyrazole Tautomerism Studies

3-(Bromomethyl)-1H-pyrazole derivatives play a role in studying tautomerism in pyrazoles. They help in understanding the behavior of pyrazoles in different states, like in the solid state and in solution, providing insights into the tautomerism of these compounds (Trofimenko et al., 2007).

6. Antiproliferative Agents in Cancer Research

Derivatives of 3-(bromomethyl)-1H-pyrazole have been synthesized and tested for their cytotoxic effects against breast cancer and leukemic cells. These derivatives exhibit potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).

7. Synthesis of Various Organic Compounds

This compound is used in the synthesis of diverse organic compounds such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under specific catalytic conditions, highlighting its versatility in organic synthesis (Wang et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(bromomethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCRIDFDPOZBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543537 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-1H-pyrazole | |

CAS RN |

102846-12-8 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)